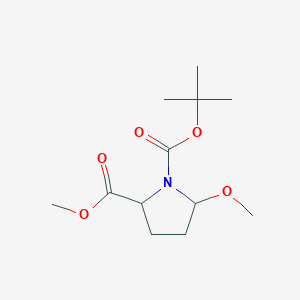
Unii-XM665LD5AD
Vue d'ensemble
Description
The UNII “XM665LD5AD” is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information . It’s generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The compound is a versatile material used in scientific research with various applications, such as drug development, catalyst synthesis, and nanotechnology.
Molecular Structure Analysis
The molecular formula of the compound is C20H19F2N3O5 . The InChIKey is NQVIDZANHVWALI-LLVKDONJSA-N . The compound has a molecular weight of 419.3788 . The stereochemistry is absolute, and it has one defined stereocenter .Applications De Recherche Scientifique
Nanotechnology and Material Science
Advances in Nanoparticles : Research in nanotechnology, including the development of inorganic nanoparticles, plays a crucial role in various scientific and industrial applications. This progress is essential for advances in fields like electronics and materials science (Cushing, Kolesnichenko, & O'Connor, 2004).
Nanomedicine and Molecular Imaging : The role of nanotechnology in medicine, particularly through molecular imaging, is significant. This area explores the health and environmental impacts of nanomaterials and their potential in diagnosing and treating diseases (Sutcliffe, 2011).
Collaborative Environments in Scientific Research
- Collaborative Working Environments : For large scientific applications like environmental models, collaborative environments are crucial. This involves using software and tools for remote development and data sharing, essential for geographically dispersed scientific communities (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Education and Innovation in Science
- Educational Programs for Research Translation : Programs aimed at translating scientific research into practical innovations are vital. These programs focus on experiential learning in STEM and entrepreneurship to create viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Advanced Technologies in Scientific Applications
Nanosatellites in Space Research : The University Nanosat Program highlights the intersection of academic research and practical technology deployment in space. It emphasizes the training of aerospace professionals and the infusion of advanced technologies like MEMS and autonomous controls in space research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Physics of Matter at Nanoscale : Research in the physics of matter at the nanoscale is pivotal for understanding and developing materials with specific macroscopic properties. This research is fundamental for various technological applications in fields like engineering and medicine (Albertini et al., 2019).
Data Management and Computing in Research
- Data-Intensive Analysis Processes : In data-intensive scientific research, technologies like workflow, service, and portal are crucial for interoperability, integration, automation, reproducibility, and efficient data handling. Hybrid technologies are often necessary to meet these needs (Yao, Rabhi, & Peat, 2014).
Mécanisme D'action
Unii-XM665LD5AD, also known as Umeclidinium , is a chemical compound with significant biological activity. This article will cover its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Umeclidinium primarily targets the muscarinic subtype 3 (M3) receptors located in the airway smooth muscle . These receptors play a crucial role in controlling the maintenance of the airway, particularly in the parasympathetic nervous system .
Mode of Action
Umeclidinium is a long-acting muscarinic antagonist , often referred to as an anticholinergic . It interacts with its targets by inhibiting the binding of acetylcholine to the M3 muscarinic receptors . This action prevents bronchoconstriction, thereby opening up the airways .
Biochemical Pathways
The primary biochemical pathway affected by Umeclidinium is the acetylcholine pathway in the parasympathetic nervous system . By blocking the M3 muscarinic receptors, Umeclidinium inhibits the binding of acetylcholine, leading to bronchodilation .
Pharmacokinetics
The pharmacokinetic properties of Umeclidinium include its absorption, distribution, metabolism, and excretion (ADME) properties . Umeclidinium is absorbed in the lung, with minimal contribution from oral absorption . It is distributed with a volume of distribution (Vd) of 86 L following IV administration . Umeclidinium is metabolized in the liver via CYP2D6 and is a substrate for the P-glycoprotein (P-gp) transporter . Less than 1% of Umeclidinium is excreted in the urine, while 92% is excreted in the feces following oral administration .
Result of Action
The molecular and cellular effects of Umeclidinium’s action primarily involve the relaxation of the airway smooth muscle, leading to bronchodilation . This action helps to improve airflow and reduce symptoms in patients with chronic obstructive pulmonary disease (COPD) .
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-9-hydroxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-11(4-7-26)25-6-5-24-10-14(17(27)18(28)16(24)20(25)30)19(29)23-9-12-2-3-13(21)8-15(12)22/h2-3,5-6,8,10-11,26,28H,4,7,9H2,1H3,(H,23,29)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIDZANHVWALI-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C=CN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N1C=CN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-XM665LD5AD | |
CAS RN |
1973402-05-9 | |
| Record name | N-((2,4-Difluorophenyl)methyl)-1,8-dihydro-9-hydroxy-2-((1R)-3-hydroxy-1-methylpropyl)-1,8-dioxo-2H-pyrido(1,2-a)pyrazine-7-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1973402059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2,4-DIFLUOROPHENYL)METHYL)-1,8-DIHYDRO-9-HYDROXY-2-((1R)-3-HYDROXY-1-METHYLPROPYL)-1,8-DIOXO-2H-PYRIDO(1,2-A)PYRAZINE-7-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM665LD5AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethylthieno[2,3-c]furan-4(6H)-one](/img/structure/B3324728.png)
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/structure/B3324743.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3324744.png)




![Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-](/img/structure/B3324778.png)

![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)

![[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde](/img/structure/B3324822.png)
